![molecular formula C19H22N4O B12200447 N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide](/img/structure/B12200447.png)
N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide
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Overview
Description
N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide is a complex organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is usually carried out in a solvent like dimethylformamide (DMF) with anhydrous potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Cancer Immunotherapy
Recent studies have identified derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold as promising inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. Inhibitors of IDO1 can enhance the immune response against tumors:
- Mechanism : By inhibiting IDO1, these compounds can prevent the degradation of tryptophan, thereby boosting T-cell activity and enhancing anti-tumor immunity.
- Research Findings : A study demonstrated that compounds derived from this scaffold exhibited sub-micromolar potency against IDO1 with excellent metabolic stability and selectivity towards other heme-containing enzymes .
Neuropharmacology
The triazolo-pyridine derivatives have shown promise in treating various neurological disorders due to their interaction with neurotransmitter systems:
- Serotonin Reuptake Inhibition : Some derivatives have been evaluated for their ability to inhibit the synaptosomal uptake of serotonin (5-hydroxytryptamine), which is crucial in managing conditions like depression and anxiety .
- Potential for Novel Antidepressants : The structural similarity to known antidepressants suggests that these compounds could serve as lead candidates for developing new treatments .
Case Study 1: IDO1 Inhibition
In a comprehensive study published in a peer-reviewed journal, researchers synthesized several analogs based on the triazolo-pyridine structure. The most potent compounds were tested in vitro against A375 melanoma cells, showing significant cytotoxic effects and inhibition of IDO1 activity. The results indicated a promising avenue for developing new cancer immunotherapies .
Case Study 2: Serotonergic Activity
Another study focused on synthesizing triazolo-pyridine derivatives to assess their serotonin reuptake inhibition properties. The findings revealed that certain compounds not only inhibited serotonin uptake but also demonstrated favorable pharmacokinetic profiles in animal models, indicating their potential as antidepressant agents .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, some triazolopyridine derivatives act as inhibitors of enzymes like c-Met and VEGFR-2, which are involved in cancer cell proliferation . The compound may bind to these enzymes, inhibiting their activity and thereby reducing cell growth and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied as a dual inhibitor of c-Met and VEGFR-2.
Uniqueness
N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry research.
Biological Activity
N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₄O₂ |
Molecular Weight | 298.34 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the triazolopyridine moiety followed by coupling it with the phenylpropanamide structure under specific reaction conditions. This multi-step approach allows for the precise control of the compound's structural characteristics essential for its biological activity .
This compound exhibits significant biological activity primarily through its inhibition of specific protein kinases. Notably, it acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is crucial for cellular responses to stress and inflammation. This inhibition suggests potential therapeutic applications in treating inflammatory diseases and certain types of cancer .
Pharmacological Applications
The compound has shown promise in various pharmacological contexts:
- Anti-inflammatory Activity : Inhibition of p38 MAPK can lead to reduced inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of triazolopyridine structures possess antimicrobial activity against various bacterial and fungal strains. This suggests that this compound may also exhibit similar properties .
Case Studies and Research Findings
Research has demonstrated that compounds with similar structures to this compound have shown effective inhibition against indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. These studies suggest that this compound could enhance immune responses when used in conjunction with other immunotherapeutic agents .
Table of Biological Activities
Properties
Molecular Formula |
C19H22N4O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H22N4O/c1-14(2)18(19-22-21-16-10-6-7-13-23(16)19)20-17(24)12-11-15-8-4-3-5-9-15/h3-10,13-14,18H,11-12H2,1-2H3,(H,20,24) |
InChI Key |
KPENBIXVWFZKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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